Bienvenue dans la boutique en ligne BenchChem!

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

2,2-Diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide (CAS 289700-47-6) is a synthetic small molecule belonging to the N-substituted diphenylacetamide sulfonamide class, characterized by a diphenylacetyl core linked via an amide bond to a para-substituted phenyl ring bearing a pyrrolidin-1-ylsulfonyl group. With a molecular formula of C24H24N2O3S and a molecular weight of 420.52 g/mol, this compound occupies a defined physicochemical space that distinguishes it from its closest commercially available analog, the morpholine variant N-[4-(4-morpholinylsulfonyl)phenyl]-2,2-diphenylacetamide (CAS 289700-48-7, WAY-638584; C24H24N2O4S, MW 436.52), as well as from the truncated N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3; C12H16N2O3S, MW 268.33) which lacks the diphenyl moiety.

Molecular Formula C24H24N2O3S
Molecular Weight 420.5g/mol
CAS No. 289700-47-6
Cat. No. B464399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
CAS289700-47-6
Molecular FormulaC24H24N2O3S
Molecular Weight420.5g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H24N2O3S/c27-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25-21-13-15-22(16-14-21)30(28,29)26-17-7-8-18-26/h1-6,9-16,23H,7-8,17-18H2,(H,25,27)
InChIKeyQFYZORHTFFCKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide (CAS 289700-47-6): Chemical Class, Structural Identity, and Procurement Context


2,2-Diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide (CAS 289700-47-6) is a synthetic small molecule belonging to the N-substituted diphenylacetamide sulfonamide class, characterized by a diphenylacetyl core linked via an amide bond to a para-substituted phenyl ring bearing a pyrrolidin-1-ylsulfonyl group . With a molecular formula of C24H24N2O3S and a molecular weight of 420.52 g/mol, this compound occupies a defined physicochemical space that distinguishes it from its closest commercially available analog, the morpholine variant N-[4-(4-morpholinylsulfonyl)phenyl]-2,2-diphenylacetamide (CAS 289700-48-7, WAY-638584; C24H24N2O4S, MW 436.52), as well as from the truncated N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3; C12H16N2O3S, MW 268.33) which lacks the diphenyl moiety . The compound is cataloged in major screening libraries and is primarily utilized as a research tool in structure-activity relationship (SAR) investigations, pharmacological probe development, and chemometric modeling of diphenylacetamide derivatives [1].

Why Generic Substitution Fails for 2,2-Diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Structural Determinants of Differential Bioactivity


Within the diphenylacetamide sulfonamide series, the identity of the heterocyclic amine on the sulfonyl group (pyrrolidine vs. morpholine vs. piperidine) is not a trivial substituent swap—it directly modulates the polarity, hydrogen-bonding capacity, lipophilicity, and chromatographic retention behavior of the molecule, which in turn governs its pharmacokinetic and toxicological predictors [1]. Published chemometric analyses by Vastag et al. (2019) and Apostolov et al. (2020) have quantitatively demonstrated that the polarity of the terminal substituent R is the dominant factor influencing biological activity parameters across a panel of diphenylacetamide derivatives, with chromatographic retention constants (RM0) showing strong correlation with standard lipophilicity measures (log P) and pharmacokinetic predictors, while the chromatographic slope parameter m more closely tracks toxicity endpoints (EC50) [1][2]. Substituting the pyrrolidine ring (target compound) with morpholine (CAS 289700-48-7) introduces an ether oxygen that increases the H-bond acceptor count from 3 to 4 and raises molecular weight by 16 Da, shifting the molecule into a different lipophilicity-toxicity space that cannot be assumed equivalent without experimental validation . For procurement decisions in SAR programs, toxicological screening, or pharmacological probe development, these quantitative physicochemical divergences necessitate compound-specific evaluation rather than class-level substitution.

2,2-Diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide (CAS 289700-47-6): Quantitative Differentiation Evidence vs. Morpholine Analog and Structural Comparators


Molecular Weight and H-Bond Acceptor Count Differentiation vs. Morpholine Analog (CAS 289700-48-7)

The target compound (CAS 289700-47-6) differs from its closest commercial analog WAY-638584 (CAS 289700-48-7) by the replacement of the pyrrolidine ring (5-membered, tertiary amine) with a morpholine ring (6-membered, ether-containing amine). This substitution results in a molecular weight reduction of 16 Da (420.52 vs. 436.52 g/mol) and a decrease in the hydrogen-bond acceptor count from 4 to 3, as morpholine contributes an additional ether oxygen . These physicochemical differences place the two compounds in distinct property spaces relevant to oral bioavailability filtering (e.g., Lipinski Rule of 5 compliance margins) and blood-brain barrier penetration potential [1].

Physicochemical profiling Drug-likeness Lead optimization

Lipophilicity (log P) and Chromatographic Retention (RM0) Differentiation Within the Diphenylacetamide Sulfonamide Series

The chemometric study by Vastag et al. (2019) established that chromatographic retention constants (RM0) derived from reversed-phase thin-layer chromatography (RP-TLC C18) serve as reliable experimental surrogates for log P and correlate with pharmacokinetic predictors across a series of diphenylacetamide derivatives [1]. The polarity of the terminal substituent R was identified as the dominant factor governing both RM0 and computational log P values. Since the pyrrolidinylsulfonyl substituent (target compound) presents a different polarity profile compared to the morpholinylsulfonyl analog (additional electronegative oxygen), the two compounds are predicted to occupy measurably distinct positions on the lipophilicity-hydrophobicity continuum, with the pyrrolidine variant being more lipophilic (higher log P) due to the absence of the polar ether oxygen [2]. This class-level relationship has been experimentally validated through RM0 determination, with substituent polarity showing statistically significant linear correlations (R² values reported for multiple solvent systems) with both computational log P and pharmacokinetic absorption predictors [1].

Lipophilicity Chromatographic hydrophobicity QSAR modeling

Predicted Toxicity (EC50) Differentiation: Chromatographic Parameter m as a Toxicity Surrogate

In the Vastag et al. (2019) chemometric framework, the chromatographic slope parameter m (derived from the RP-TLC retention vs. organic modifier concentration relationship) was shown to exhibit greater resemblance with toxicity parameters than with lipophilicity or pharmacokinetic predictors, while the retention constant RM0 better correlated with log P and ADME properties [1]. The Apostolov et al. (2020) in silico study further validated that diphenylacetamide bioactivity scores and toxicity parameters are predominantly conditioned by substituent polarity [2]. For the target compound bearing a pyrrolidinylsulfonyl substituent, the absence of the morpholine oxygen is predicted to shift the m parameter relative to the morpholine analog, indicating a distinct toxicity profile. The supporting information of Vastag et al. (2019) includes EC50 values determined against selected aquatic test organisms (Daphnia, algae, fish) for the diphenylacetamide derivative panel, providing a validated framework for comparative acute toxicity assessment [1].

Computational toxicology Acute toxicity prediction Environmental safety

Structural Differentiation from Truncated Analog: Role of the Diphenyl Moiety in Target Engagement Space

The target compound (CAS 289700-47-6; C24H24N2O3S, MW 420.52) incorporates a full 2,2-diphenylacetamide pharmacophore, whereas the structurally simplified analog N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3; C12H16N2O3S, MW 268.33) replaces the diphenylmethyl group with a single methyl moiety, resulting in a mass reduction of 152 Da (36% decrease) and the loss of two aromatic rings capable of engaging in π-π stacking, hydrophobic packing, and CH-π interactions . Published literature on the diphenylacetamide scaffold has identified the diphenyl moiety as critical for binding to hydrophobic pockets in diverse protein targets including muscarinic receptors, cannabinoid receptors, and histone deacetylases [1]. The presence of the intact diphenylacetamide group in the target compound enables exploration of binding modes not accessible to the truncated acetyl analog, making the two compounds functionally non-equivalent for target engagement studies [1].

Molecular recognition Hydrophobic binding Fragment-based drug discovery

Optimal Research and Procurement Application Scenarios for 2,2-Diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide (CAS 289700-47-6)


Structure-Activity Relationship (SAR) Studies Exploring Sulfonamide Heterocycle Effects on Lipophilicity and ADME Predictors

The demonstrated dependence of chromatographic lipophilicity (RM0) and pharmacokinetic predictors on substituent polarity within the diphenylacetamide series makes CAS 289700-47-6 (pyrrolidine) an essential comparator compound alongside the morpholine analog (CAS 289700-48-7) and piperidine/piperazine variants for systematic SAR profiling. Researchers can employ the validated RP-TLC C18 methodology of Vastag et al. (2019) to experimentally determine RM0, m, and C0 parameters for the target compound and directly correlate these with computational log P, absorption, distribution, and toxicity predictions [1]. This head-to-head comparison across the heterocycle series enables QSAR model building where the incremental contribution of the pyrrolidine ring (vs. morpholine) to overall molecular lipophilicity is quantified, informing lead optimization decisions for programs where balanced hydrophobicity is critical for target engagement and ADME compliance [1][2].

Pharmacological Probe Development Targeting the Diphenylacetamide Recognition Motif

The 2,2-diphenylacetamide scaffold present in CAS 289700-47-6 is a privileged pharmacophore with established binding affinity across muscarinic receptors, cannabinoid receptors, and HDAC enzymes [3]. The para-pyrrolidinylsulfonyl substituent provides a modular point for tuning physicochemical properties without disrupting the core diphenylacetamide-protein interaction. For probe development programs requiring a compound that maintains the full diphenyl pharmacophore (absent in the truncated acetyl analog CAS 288154-64-3) while offering the specific hydrogen-bonding and basicity profile of pyrrolidine (distinct from morpholine), CAS 289700-47-6 represents the structurally appropriate choice [3]. Its MW of 420.52 positions it within fragment-to-lead chemical space, making it suitable as a starting point for further functionalization or as a control compound in target engagement assays where the diphenyl moiety is required for binding [1].

Computational Toxicology and Environmental Fate Modeling for Sulfonamide-Containing Research Chemicals

The chemometric framework established by Vastag et al. (2019) and Apostolov et al. (2020) validates the use of chromatographic parameters as surrogates for acute toxicity endpoints (EC50) in diphenylacetamide derivatives [1][2]. CAS 289700-47-6, bearing a pyrrolidinylsulfonyl group, occupies a distinct position in the polarity-toxicity continuum relative to oxygen-containing heterocyclic analogs. Procurement of this compound enables experimental determination of its EC50 profile against standard aquatic test organisms (Daphnia magna, algae, fish) using the published protocol, generating data that feeds directly into predictive toxicity models and environmental risk assessment frameworks [1]. This application is particularly relevant for laboratories conducting regulatory-compliant ecotoxicological screening of research chemicals or building computational toxicology models that require diverse training data across the polarity spectrum of the sulfonamide chemical space [2].

Reference Standard for Analytical Method Development and Chromatographic System Suitability Testing

Given the established relationship between the target compound's structural features and its chromatographic behavior on reversed-phase systems (RP-TLC C18 and cyano phases), CAS 289700-47-6 can serve as a reference compound for developing and validating HPLC or UPLC methods intended to separate closely related diphenylacetamide sulfonamides [1]. Its intermediate polarity profile (pyrrolidine = less polar than morpholine, more polar than piperidine) and characteristic UV chromophore (from the diphenyl and phenylsulfonyl groups) make it suitable as a system suitability standard for monitoring column performance, mobile phase consistency, and detector response in quality control laboratories handling diphenylacetamide-based compound libraries [1][2].

Quote Request

Request a Quote for 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.